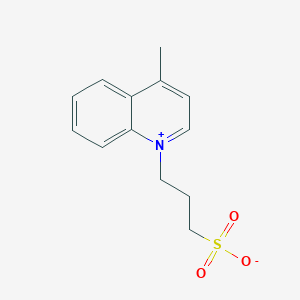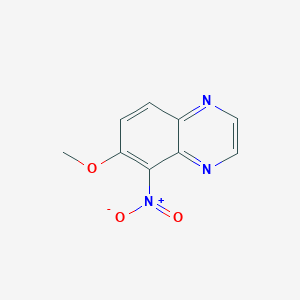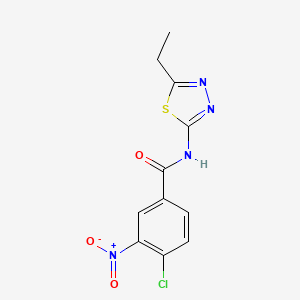
4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓是一种化学化合物,分子式为C13H15NO3S。它以其独特的结构而闻名,包括一个被甲基和磺酸丙基取代的喹啉环。
准备方法
合成路线和反应条件
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓的合成通常涉及喹啉衍生物与磺化剂的反应。一种常见的方法包括在碱性条件下用 1,3-丙烷磺内酯与 4-甲基喹啉反应以引入磺酸丙基。该反应通常在诸如二甲基甲酰胺 (DMF) 之类的溶剂中在升高的温度下进行,以确保完全转化。
工业生产方法
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓的工业生产可能涉及类似的合成路线,但在更大的规模上进行。该工艺针对产量和纯度进行了优化,通常使用连续流反应器和自动化系统来控制反应参数。采用结晶或色谱法等纯化步骤以获得高纯度的最终产品。
化学反应分析
反应类型
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓会经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 亲核取代反应可以在喹啉环上发生,尤其是在被磺酸丙基活化的位置。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在如氢氧化钠之类的碱存在下,胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成喹啉 N-氧化物衍生物。
还原: 形成还原的喹啉衍生物。
取代: 形成具有各种官能团的取代喹啉衍生物。
科学研究应用
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及作为有机合成中的试剂。
生物学: 由于其独特的光物理性质,研究其作为荧光探针的潜力。
医学: 探索其潜在的治疗效果,包括抗菌和抗癌活性。
工业: 用于开发染料、颜料和其他特种化学品。
作用机理
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓的作用机制涉及其与酶和受体等分子靶标的相互作用。磺酸丙基增强了化合物的溶解度,并促进了其与生物分子的相互作用。喹啉环可以与 DNA 嵌入或与蛋白质相互作用,从而导致各种生物学效应。所涉及的途径可能包括抑制酶活性或破坏细胞过程。
作用机制
The mechanism of action of 4-Methyl-1-(3-sulfonatopropyl)quinolin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The sulfonatopropyl group enhances the compound’s solubility and facilitates its interaction with biological molecules. The quinoline ring can intercalate with DNA or interact with proteins, leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
类似化合物
4-甲基喹啉: 缺少磺酸丙基,使其在某些化学反应中溶解度和反应性较低。
1-(3-磺酸丙基)喹啉-1-鎓: 缺少甲基,这可能会影响其化学反应性和生物活性。
独特之处
4-甲基-1-(3-磺酸丙基)喹啉-1-鎓由于同时存在甲基和磺酸丙基而具有独特性,这些基团赋予了独特的化学和生物学特性。
属性
CAS 编号 |
56405-66-4 |
|---|---|
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
3-(4-methylquinolin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H15NO3S/c1-11-7-9-14(8-4-10-18(15,16)17)13-6-3-2-5-12(11)13/h2-3,5-7,9H,4,8,10H2,1H3 |
InChI 键 |
QHORCTJPQGNFIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,1,3-benzothiadiazol-4-yl)-5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11711619.png)
![Benzamide, N-[2,2-dichloro-1-[(4-methylphenyl)sulfonyl]ethenyl]-](/img/structure/B11711621.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
![4-{[(2E)-3-allyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11711644.png)

![4-methoxy-N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711649.png)

![4-[(E)-(hydroxyimino)methyl]-1-[2-oxo-2-(piperidin-1-yl)ethyl]pyridinium](/img/structure/B11711670.png)

![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

